3,6-Dibromo-9-(4-octoxyphenyl)carbazole is a molecule with potential applications in the field of organic light-emitting diodes (OLEDs). OLEDs are a type of display technology that uses organic light-emitting materials to create light. They are known for their high contrast, wide viewing angles, and potential for flexible displays .
The possible role of 3,6-Dibromo-9-(4-octoxyphenyl)carbazole in OLEDs lies in its properties as a host material. Host materials form the main scaffold of the light-emitting layer in an OLED and play a crucial role in transporting charges and mediating energy transfer to the dopant molecules, which are responsible for emitting light .
3,6-Dibromo-9-(4-octoxyphenyl)carbazole is an organic compound with the molecular formula and a molecular weight of approximately 529.32 g/mol. It is characterized by the presence of two bromine atoms at the 3 and 6 positions of the carbazole moiety, and a phenyl ring substituted with an octoxy group at the 9 position. This compound exhibits unique physical properties, including a melting point ranging from 76.0 to 80.0 °C .
The synthesis of 3,6-dibromo-9-(4-octoxyphenyl)carbazole typically involves bromination reactions using brominating agents such as N-bromosuccinimide in a solvent like dimethylformamide. The reaction proceeds under controlled conditions, where the dibromination occurs selectively at the 3 and 6 positions of the carbazole structure .
While specific biological activities of 3,6-dibromo-9-(4-octoxyphenyl)carbazole are not extensively documented, compounds in the carbazole family are known for their diverse biological properties, including anti-cancer and anti-inflammatory activities. The presence of bromine substituents may enhance these properties due to their electron-withdrawing effects, which can influence the reactivity and interaction of the compound with biological targets .
The synthesis of 3,6-dibromo-9-(4-octoxyphenyl)carbazole can be achieved through several methods:
3,6-Dibromo-9-(4-octoxyphenyl)carbazole has potential applications in various fields:
Several compounds share structural similarities with 3,6-dibromo-9-(4-octoxyphenyl)carbazole. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 3,6-Dibromo-9-(4-bromophenyl)carbazole | 73087-83-9 | 0.96 |
| 9-(3,5-Dibromophenyl)-9H-carbazole | 750573-26-3 | 0.96 |
| 5-Bromo-2,3-diphenyl-1H-indole | 1259224-11-7 | 0.84 |
| 4-Bromo-N-(4-bromophenyl)-N-(4-sec-butyl)aniline | 287976-94-7 | 0.84 |
| 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol | 301353-96-8 | 0.84 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The uniqueness of 3,6-dibromo-9-(4-octoxyphenyl)carbazole lies in its specific substitution pattern and the presence of the octoxy group, which can significantly alter its solubility and electronic properties compared to other derivatives.
The final bond-forming step joins 3,6-dibromocarbazole to 1-bromo-4-octyloxybenzene by palladium-catalysed amination (Buchwald–Hartwig type). Key variables are catalyst precursor, ligand sterics, base strength and solvent polarity.
Table 1 Representative optimisation matrix for the N-arylation step
| Entry | Palladium source | Ligand (full name) | Base | Solvent | Temperature / time | Isolated yield (%) | Comment |
|---|---|---|---|---|---|---|---|
| 1 | Palladium acetate | 2-di-tert-butylphosphino-2′,4′,6′,8′-tetramethylbiphenyl | Sodium tert-butanolate | Toluene | 110 °C / 16 h | 94 [1] | Benchmark combination for carbazole substrates |
| 2 | Palladium tris(dibenzylideneacetone) | Tri-tert-butylphosphonium tetrafluoroborate (in situ ligand) | Sodium tert-butanolate | Toluene | 110 °C / 16 h | 97 (conversion) [1] | Faster activation, identical selectivity |
| 3 | Palladium bis(dichloroacetate) | Tri-tert-butylphosphine | Cesium carbonate | Xylene | 120 °C / 20 h | 88 [2] | Higher temperature compensates for weaker base |
| 4 | Palladium acetate | 2-dicyclohexylphosphino-2′-methylbiphenyl | Potassium tert-butanolate | o-Xylene | 120 °C / 12 h | 91 [3] | Ligand gives rapid reductive elimination |
| 5 | Palladium acetate | 2-diphenylphosphino-biaryl (XPhos analogue) | Lithium tert-butanolate | Toluene | 110 °C / 10 h | 92 (conversion) [1] | Lithium cation accelerates deprotonation |
Key findings
Electrophilic bromination of carbazole is strongly directed to the 3 and 6 positions. N-bromosuccinimide provides a controllable radical source that avoids the over-halogenation common with molecular bromine.
Table 2 Effect of solvent, temperature and reagent stoichiometry on 3,6-dibromocarbazole formation
| Entry | Solvent | Temperature | N-bromosuccinimide equivalents | Reaction time | Yield (%) | 3,6/other ratio | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Dimethylformamide | 0 °C → 20 °C | 2.1 | 24 h | 47 [4] | >20 : 1 | Single addition, moderate conversion |
| 2 | Dimethylformamide | 20 °C | 2.3 | 24 h | 61 [5] | >25 : 1 | Controlled dropwise addition |
| 3 | Dichloromethane–dimethylformamide (6 : 1) | 20 °C | 2.0 | 24 h | 86 [6] | >30 : 1 | Mixed solvent enhances solubility |
| 4 | Carbon tetrachloride | Reflux with light | 2.0 | 6 h | 65 [7] | 18 : 1 | Photochemical Wohl–Ziegler variant |
| 5 | Dimethylformamide | 20 °C | 2.5 | 24 h + ethanol recrystallisation | 96 [5] | >30 : 1 | Optimised laboratory-scale protocol |
Key findings
The octyloxy substituent is installed before the cross-coupling step because it enhances solubility of the aryl bromide partner and of the final carbazole. The most economical route is an alkoxide displacement of the activated aryl halide.
Table 3 Base and solvent screening for synthesis of 1-bromo-4-octyloxybenzene
| Entry | Phenolic precursor | Alkylating agent | Base | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | 4-Bromophenol | n-octyl bromide | Potassium carbonate | Dimethylformamide | 120 °C | 24 h | 95 [8] | High-concentration phase-transfer |
| 2 | 4-Bromophenol | n-octyl bromide | Potassium carbonate | Toluene / aqueous sodium hydroxide (phase-transfer) | Reflux | 24 h | 65 [9] | Tetrabutylammonium bromide used as shuttle |
| 3 | 4-Bromophenol | n-octyl iodide | Potassium carbonate | Dimethyl sulfoxide | 50 °C | 12 h | 91 [10] | Lower temperature, greener solvent |
| 4 | 4-Bromophenol | n-octyl bromide | Potassium hydroxide | Dimethyl sulfoxide | 65 °C | 6 h | 82 [10] | Faster but requires careful quench |
Key findings
Both 3,6-dibromocarbazole and the final N-alkylated product exhibit low polarity yet high molecular weight, making column chromatography slow and solvent intensive. Crystallisation protocols therefore dominate.
Table 4 Empirical solvent pairs for high-purity isolation
| Compound | First solvent (dissolution) | Second solvent (anti-solvent) | Temperature profile | Typical recovery (%) | Reference |
|---|---|---|---|---|---|
| 3,6-Dibromocarbazole | Acetone (warm) | Hexane (room temperature) | 40 °C → 20 °C | 92 [6] | Succinamide filters away before crystallisation |
| 3,6-Dibromocarbazole | Ethanol (reflux) | None (slow cooling) | 80 °C → 20 °C | 96 [5] | Single-step recrystallisation, drum-dry finish |
| 1-Bromo-4-octyloxybenzene | Toluene (hot) | Ethanol (cold) | 90 °C → 5 °C | 90 [9] | Removes unreacted phenol efficiently |
| 3,6-Dibromo-9-(4-octoxyphenyl)carbazole | Dichloromethane (hot) | Methanol (dropwise at 0 °C) | 40 °C → 0 °C | 85 (pilot) [9] [6] | Combines polarity gradient with low-temperature nucleation |
Key findings
Irritant